molecular formula C13H21N3 B1420852 N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine CAS No. 1183522-34-0

N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine

Cat. No. B1420852
M. Wt: 219.33 g/mol
InChI Key: LCWBSUNNCBUPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine” is a chemical compound. Unfortunately, I couldn’t find specific information about this compound1234.



Synthesis Analysis

I couldn’t find specific information about the synthesis of “N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra15.



Molecular Structure Analysis

I couldn’t find specific information about the molecular structure of “N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine”. However, similar compounds have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate2.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions of “N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine”. However, similar compounds have been studied for their anti-tubercular activity1.



Physical And Chemical Properties Analysis

I couldn’t find specific information about the physical and chemical properties of "N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine"1234.


Scientific Research Applications

1. Synthesis and Chemical Applications

N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine is involved in various synthetic processes. For instance, it is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens, demonstrating its importance in medicinal chemistry and pharmaceutical research (Fleck et al., 2003).

2. Pharmacological Investigations

The compound has been evaluated in pharmacological studies. For example, a derivative, aminopyrimidine 2, emerged as a novel 5-HT(1A) agonist showing moderate potency in binding and functional assays (Dounay et al., 2009). Additionally, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including a compound with a structure similar to N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine, were synthesized as glucokinase activators with potential hypoglycemic properties (Song et al., 2011).

3. Material Science and Chemistry

In the field of materials science and chemistry, derivatives of N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine have been used to develop metal complexes with potential applications in catalysis and luminescence. For example, group 12 metal complexes with a related ligand showed structural diversity and potential for photoluminescence applications (Purkait et al., 2017).

4. Organic Synthesis

The compound and its derivatives play a crucial role in organic synthesis, offering pathways to various chemical structures. For instance, they are involved in the synthesis of highly functionalized tetrahydropyridines and pyrimidines, which are important in organic chemistry (Zhu et al., 2003).

Safety And Hazards

I couldn’t find specific information about the safety and hazards of "N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine"67.


Future Directions

I couldn’t find specific information about the future directions of “N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine”. However, similar compounds have been studied for their potential use in non-linear optics2.


properties

IUPAC Name

N-methyl-1-(2-pyridin-2-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-12-5-9-16(10-6-12)11-7-13-4-2-3-8-15-13/h2-4,8,12,14H,5-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWBSUNNCBUPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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